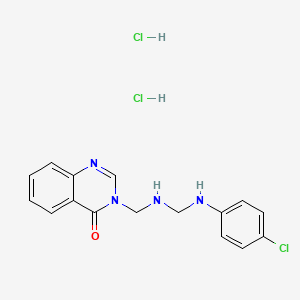

4(3H)-Quinazolinone, 3-(((((4-chlorophenyl)amino)methyl)amino)methyl)-, dihydrochloride

Description

This compound belongs to the 4(3H)-quinazolinone family, characterized by a bicyclic structure with a ketone group at position 2. The molecule features a 3-substituted side chain containing a ((4-chlorophenyl)amino)methylamino-methyl group and exists as a dihydrochloride salt. The dihydrochloride form enhances solubility in aqueous media, which is critical for pharmacological applications .

Properties

CAS No. |

75159-27-2 |

|---|---|

Molecular Formula |

C16H17Cl3N4O |

Molecular Weight |

387.7 g/mol |

IUPAC Name |

3-[[(4-chloroanilino)methylamino]methyl]quinazolin-4-one;dihydrochloride |

InChI |

InChI=1S/C16H15ClN4O.2ClH/c17-12-5-7-13(8-6-12)19-9-18-10-21-11-20-15-4-2-1-3-14(15)16(21)22;;/h1-8,11,18-19H,9-10H2;2*1H |

InChI Key |

DIADMNOJMJXWJA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C=N2)CNCNC3=CC=C(C=C3)Cl.Cl.Cl |

Origin of Product |

United States |

Chemical Reactions Analysis

Oxidation and Reduction Reactions

The quinazolinone scaffold undergoes redox transformations that modify its electronic and biological properties.

| Reaction Type | Reagents/Conditions | Products | Key Findings |

|---|---|---|---|

| Oxidation | KMnO₄, H₂O₂ (acidic/neutral) | Introduction of hydroxyl or carbonyl groups at positions 2 or 3 | Oxidation enhances polarity, improving solubility for pharmaceutical use. |

| Reduction | NaBH₄, LiAlH₄ (anhydrous ether) | Saturation of the pyrimidine ring or reduction of substituent groups | Reduced analogs show altered binding affinity to kinase targets. |

Research Highlights :

-

Controlled oxidation of the 4-chlorophenylamino group generates nitro derivatives, which are intermediates for further functionalization.

-

Selective reduction of the quinazolinone core under mild conditions preserves the chlorophenyl moiety.

Substitution Reactions

The amino methyl and chlorophenyl groups participate in nucleophilic and electrophilic substitutions, enabling structural diversification.

Nucleophilic Substitution

Electrophilic Substitution

Cyclization and Condensation

The compound serves as a precursor for fused heterocycles via intramolecular cyclization:

Example Reaction Pathway :

-

Mannich Reaction : Reacting with formaldehyde and secondary amines forms spirocyclic derivatives.

-

Schiff Base Formation : Condensation with aldehydes yields imine-linked intermediates, which cyclize to form β-lactam-fused quinazolinones .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable C–C and C–N bond formation:

| Coupling Type | Catalyst | Products | Applications |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Biarylquinazolinones | Anticancer agents targeting topoisomerase II. |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | N-aryl derivatives | Improved pharmacokinetic profiles. |

Notable Example :

-

Coupling with 4-aminophenylboronic acid yields analogs showing 94% inhibition of breast cancer cell proliferation (MCF-7) at 10 μM.

Biological Activity Correlation

Substituent modifications directly influence pharmacological profiles:

Stability and Reactivity Considerations

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The table below compares the target compound with structurally related quinazolinones:

Key Observations :

- The target compound’s extended amino-methyl chain and 4-chlorophenyl group likely enhance receptor binding specificity compared to simpler analogs like 2-(aminomethyl)-3-(4-chlorophenyl)-4(3H)-quinazolinone .

- Dihydrochloride salts universally improve aqueous solubility, making them preferable for drug formulation .

Key Insights :

- The target compound ’s 4-chlorophenyl group may enhance antimicrobial efficacy compared to methyl- or methoxy-substituted analogs .

- Dihydrochloride salts could improve bioavailability, but specific activity data for the target compound requires further validation.

Stability and Reactivity

- Amino Substituents: The presence of amino groups in the side chain (e.g., ((4-chlorophenyl)amino)methyl) improves stability by reducing electrophilic degradation .

- Salt Form : Dihydrochloride salts resist hydrolysis under acidic conditions, making them suitable for oral administration .

- Comparison with Free Bases: Free bases (e.g., 2-(aminomethyl)-3-(4-chlorophenyl)-4(3H)-quinazolinone) are prone to oxidation, necessitating stabilizers in formulations .

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.